molecular formula C6H6ClF3N2 B2581880 (2,3,6-Trifluorophenyl)hydrazine hydrochloride CAS No. 2137836-61-2

(2,3,6-Trifluorophenyl)hydrazine hydrochloride

Cat. No.: B2581880
CAS No.: 2137836-61-2
M. Wt: 198.57
InChI Key: YTXCKYWGUVFJGN-UHFFFAOYSA-N
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Description

(2,3,6-Trifluorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H6ClF3N2. It is a white crystalline powder that is often used in various chemical reactions and research applications . The compound is known for its unique properties due to the presence of trifluoromethyl groups, which can significantly influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,6-Trifluorophenyl)hydrazine hydrochloride typically involves the reaction of 2,3,6-trifluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C6H3F3NH2+N2H4H2O+HClC6H3F3NHNH2HCl+H2OC_6H_3F_3NH_2 + N_2H_4 \cdot H_2O + HCl \rightarrow C_6H_3F_3NHNH_2 \cdot HCl + H_2O C6​H3​F3​NH2​+N2​H4​⋅H2​O+HCl→C6​H3​F3​NHNH2​⋅HCl+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of automated reactors and optimized reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2,3,6-Trifluorophenyl)hydrazine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted phenylhydrazine derivatives .

Scientific Research Applications

(2,3,6-Trifluorophenyl)hydrazine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2,3,6-Trifluorophenyl)hydrazine hydrochloride involves its interaction with various molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s reactivity and binding affinity to specific enzymes and receptors. This can lead to the modulation of biochemical pathways and the exertion of specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,4,6-Trifluorophenyl)hydrazine hydrochloride
  • (2,3,5-Trifluorophenyl)hydrazine hydrochloride
  • (2,3,4-Trifluorophenyl)hydrazine hydrochloride

Uniqueness

(2,3,6-Trifluorophenyl)hydrazine hydrochloride is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring. This positioning can significantly influence its chemical reactivity and interactions compared to other similar compounds. The unique electronic and steric effects imparted by the trifluoromethyl groups make it a valuable reagent in various chemical and biological studies .

Properties

IUPAC Name

(2,3,6-trifluorophenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2.ClH/c7-3-1-2-4(8)6(11-10)5(3)9;/h1-2,11H,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXCKYWGUVFJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)NN)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137836-61-2
Record name (2,3,6-trifluorophenyl)hydrazine hydrochloride
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